molecular formula C19H21NO4 B040531 (+)-Sarcophylline CAS No. 112547-16-7

(+)-Sarcophylline

Cat. No. B040531
M. Wt: 327.4 g/mol
InChI Key: KMGQDULSBFBCAR-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Sarcophylline is a natural product that belongs to the group of oxindole alkaloids. It is found in various plants, including Uncaria rhynchophylla, which is commonly used in traditional Chinese medicine. (+)-Sarcophylline has been the subject of numerous scientific studies due to its potential therapeutic properties.

Scientific Research Applications

Alkaloid Identification and Isolation

Chemical investigation of certain plant species has led to the isolation of various alkaloids, including (+)-Sarcophylline. This process involves extensive spectroscopic and chemical methods to elucidate the structures of these compounds. One study focused on the isolation of 35 alkaloids from Sarcocapnos enneaphylla, identifying (+)-Sarcophylline as one of the new cularines isolated. The detailed structural analysis of these alkaloids contributes significantly to the field of phytochemistry and enhances our understanding of plant-derived chemical compounds (Tojo, Domínguez, & Castedo, 1991).

Pharmacological Profiling in Drug Discovery

In the broader context of drug discovery, pharmaceutical profiling plays a pivotal role in identifying 'drug-like' properties of compounds, including alkaloids like (+)-Sarcophylline. Research in this area focuses on assessing crucial properties such as solubility, permeability, lipophilicity, and stability, which are essential for the successful development of new drugs. This pharmaceutical profiling strategy aids in the efficient planning of discovery experiments, improving property liabilities, and selecting the best candidates for further development (Kerns & Di, 2003).

Anti-Diabetic Potential

One specific application of alkaloids, potentially including (+)-Sarcophylline, is in the exploration of their antidiabetic potential. For instance, a study evaluated the antidiabetic activity of steroidal alkaloids isolated from Sarcococca saligna in animal models. The research demonstrated significant hypoglycemic effects and improvements in diabetes-associated complications, paving the way for further investigation into the therapeutic potential of these compounds in diabetes management (Jan et al., 2018).

Anticancer Effects and Aromatase Inhibition

Steroidal alkaloids, possibly including (+)-Sarcophylline, have also been researched for their potential in cancer treatment. A study isolated various alkaloids from Sarcococca saligna to examine their anticancer effects, specifically focusing on their ability to inhibit the aromatase enzyme, which is significant in postmenopausal breast cancer. The study utilized molecular docking simulations to understand the interaction between these alkaloids and the enzyme, revealing promising results and suggesting the potential of these compounds in developing new anticancer agents (Ali et al., 2020).

properties

CAS RN

112547-16-7

Product Name

(+)-Sarcophylline

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

(10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol

InChI

InChI=1S/C19H21NO4/c1-20-9-8-11-4-6-14(21)18-16(11)13(20)10-12-5-7-15(22-2)19(23-3)17(12)24-18/h4-7,13,21H,8-10H2,1-3H3/t13-/m0/s1

InChI Key

KMGQDULSBFBCAR-ZDUSSCGKSA-N

Isomeric SMILES

CN1CCC2=C3[C@@H]1CC4=C(C(=C(C=C4)OC)OC)OC3=C(C=C2)O

SMILES

CN1CCC2=C3C1CC4=C(C(=C(C=C4)OC)OC)OC3=C(C=C2)O

Canonical SMILES

CN1CCC2=C3C1CC4=C(C(=C(C=C4)OC)OC)OC3=C(C=C2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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